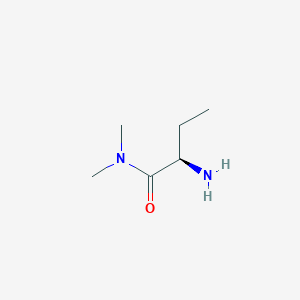

(2R)-2-amino-N,N-dimethylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(2R)-2-amino-N,N-dimethylbutanamide |

InChI |

InChI=1S/C6H14N2O/c1-4-5(7)6(9)8(2)3/h5H,4,7H2,1-3H3/t5-/m1/s1 |

InChI Key |

WRVUTVMOKGGDME-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@H](C(=O)N(C)C)N |

Canonical SMILES |

CCC(C(=O)N(C)C)N |

Origin of Product |

United States |

Stereochemical Control and Enantiomeric Purity in 2r 2 Amino N,n Dimethylbutanamide Research

Diastereoselective Control in Synthesis and Derivatization

The synthesis of (2R)-2-amino-N,N-dimethylbutanamide with a high degree of stereochemical purity is often achieved through diastereoselective strategies. This approach typically involves the use of a chiral auxiliary, a temporary chemical moiety that directs the stereochemical outcome of a reaction.

One common strategy involves the use of chiral auxiliaries, such as those derived from pseudoephedrine or oxazolidinones, which have proven effective in the synthesis of various chiral α-amino amides. wikipedia.orgharvard.edunih.gov These auxiliaries create a chiral environment that favors the formation of one diastereomer over the other during key bond-forming steps, such as alkylation. For instance, the enolate of an amide derived from a chiral auxiliary can be alkylated, with the bulky auxiliary sterically hindering one face of the enolate, leading to the preferential addition of the electrophile from the less hindered face. wikipedia.org The diastereomeric ratio of the product is highly dependent on the choice of auxiliary, the reaction conditions, and the nature of the substrates. harvard.edu After the desired stereocenter is set, the chiral auxiliary is cleaved to yield the target enantiomerically enriched product.

Another approach to achieving diastereoselective control is through biocatalysis. Enzymes, with their inherently chiral active sites, can catalyze reactions with high stereoselectivity. For example, D-aminopeptidases have been utilized in the kinetic resolution of racemic 2-aminobutanamide, a precursor to the target molecule. nih.govresearchgate.net In this process, the enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer untouched and thus enantiomerically enriched. nih.govresearchgate.net The efficiency and selectivity of such biocatalytic resolutions are influenced by factors such as the specific enzyme used, pH, and temperature. nih.gov

Table 1: Comparison of Diastereoselective Synthesis Strategies

| Strategy | Principle | Key Factors | Typical Diastereomeric Excess (d.e.) |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective bond formation. wikipedia.org | Auxiliary structure, base, solvent, temperature, electrophile. harvard.edu | Often >90% |

| Biocatalytic Resolution | Enzymatic differentiation between enantiomers of a racemic mixture. nih.gov | Enzyme choice, pH, temperature, substrate concentration. researchgate.net | Can exceed 99% e.e. for the remaining enantiomer. |

Mechanisms of Stereoselectivity and Stereospecificity in Relevant Reactions

The underlying mechanisms of stereoselectivity in reactions involving this compound are rooted in the principles of asymmetric induction. In syntheses employing chiral auxiliaries, the stereochemical outcome is often governed by steric hindrance and the conformational preferences of the transition state.

For instance, in the alkylation of an enolate derived from an amide of a chiral auxiliary like pseudoephedrine, the lithium enolate is believed to form a chelated six-membered ring transition state. harvard.edu The fixed conformation of this chelate, dictated by the stereochemistry of the auxiliary, exposes one face of the enolate to electrophilic attack while shielding the other. This steric bias leads to the preferential formation of one diastereomer. The degree of diastereoselectivity is a direct consequence of the energy difference between the diastereomeric transition states.

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also relevant. For example, nucleophilic substitution at the chiral center, if it proceeds via an S\textsubscript{N}2 mechanism, will result in an inversion of configuration. Conversely, a reaction proceeding through a double S\textsubscript{N}2 mechanism or one involving retention of configuration will preserve the stereochemistry. The choice of reagents and reaction conditions plays a crucial role in determining the operative mechanism and thus the stereochemical outcome.

Factors Influencing Enantiomeric Excess and Chiral Stability

Maintaining the enantiomeric excess (e.e.) and chiral stability of this compound is critical. Several factors can influence the enantiomeric purity of the final product and its stability over time.

During synthesis, the effectiveness of the stereocontrol method directly impacts the initial enantiomeric excess. In diastereoselective syntheses, factors such as the purity of the chiral auxiliary, the completeness of the diastereoselective reaction, and the absence of side reactions that could lead to racemization are paramount. For biocatalytic resolutions, the enantioselectivity of the enzyme (E-value) is a key determinant of the achievable enantiomeric excess. nih.gov

Post-synthesis, the chiral stability of the α-amino amide can be compromised by racemization. The α-proton of the stereocenter is acidic to some extent and can be abstracted under certain conditions, leading to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of both enantiomers. Factors that can promote racemization include:

pH: Both acidic and basic conditions can catalyze the enolization and subsequent racemization. nih.gov

Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

Solvent: The polarity and protic nature of the solvent can influence the rate of racemization.

To ensure the chiral integrity of this compound, it is essential to carefully control the reaction conditions during its synthesis and to store the purified compound under conditions that minimize the risk of racemization, typically at low temperatures and under neutral pH. The enantiomeric purity is often verified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Table 2: Factors Affecting Chiral Integrity

| Factor | Influence on Enantiomeric Excess | Influence on Chiral Stability |

| Purity of Chiral Auxiliary | Directly impacts the maximum achievable d.e. and subsequent e.e. | Not applicable post-synthesis. |

| Reaction Conditions | Temperature, solvent, and reagents affect diastereoselectivity. harvard.edu | pH and temperature can induce racemization. nih.gov |

| Enzyme Selectivity (Biocatalysis) | High E-value is crucial for high e.e. in kinetic resolutions. nih.gov | Not applicable post-synthesis. |

| Storage Conditions | Not applicable during synthesis. | Low temperature and neutral pH are crucial to prevent racemization. |

Applications of 2r 2 Amino N,n Dimethylbutanamide in Chemical Synthesis and Methodology

(2R)-2-Amino-N,N-dimethylbutanamide as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex, stereochemically defined compounds, which is crucial in the development of pharmaceuticals and natural products. Amino acids and their derivatives, such as this compound, represent a readily available and highly useful class of these building blocks. nih.govfigshare.com The inherent chirality of these molecules allows for the construction of specific stereoisomers, which is essential since biological targets are chiral and interact differently with different enantiomers of a drug molecule.

The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a cornerstone of biological and medicinal chemistry. chemrxiv.org The traditional approach to peptide synthesis involves the iterative elongation of the peptide chain from the C-terminus to the N-terminus (C-to-N synthesis). nih.gov This process requires protecting groups on the amino acid monomers to ensure that the correct amide bond is formed. chemrxiv.org

Amino acid amides, a category to which this compound belongs, are considered significant candidates for prebiotic peptide formation. nih.gov In modern synthetic strategies, derivatives of amino acids are crucial. An alternative "N-to-C" elongation strategy has been developed that utilizes catalytic methods and can minimize the need for extensive protecting group manipulations, thereby improving atom and step efficiency. nih.gov In such syntheses, an amino acid derivative is coupled to a growing peptide chain, extending it one unit at a time. The N,N-dimethylamide group in this compound provides a stable, protected C-terminus, while the primary amine at the chiral center is available for forming a new peptide bond. This makes it a suitable component for incorporation into peptide backbones or for the synthesis of peptidomimetics, where its structure can be used to mimic a natural amino acid residue while conferring different conformational properties.

The primary utility of a chiral building block is to impart its stereochemical information to a new, more complex molecule. Vicinal amino alcohols, for example, are important motifs in natural products and pharmaceuticals that are often synthesized using multi-step routes starting from chiral precursors. researchgate.net

This compound can be used to introduce a specific stereocenter that guides the stereochemical outcome of subsequent reactions. For instance, the amine group can be transformed into other functionalities, or it can direct reactions on adjacent parts of the molecule. This control is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a target compound. The synthesis of chiral amines, alcohols, and amino alcohols often relies on the use of such building blocks to ensure high enantiomeric purity in the final product. nih.gov

Investigation of N,N-Dimethylbutanamide Derivatives as Organocatalysts

Organocatalysis is a field of chemistry that uses small organic molecules to accelerate chemical reactions. Chiral amines and amides are prominent classes of organocatalysts, particularly for asymmetric reactions, where they can create a chiral environment to influence the stereochemical outcome of the reaction.

The effectiveness of an organocatalyst is highly dependent on its structure. For catalysts derived from amino acids and their amides, several key design principles are considered. The catalyst's structure must allow for specific interactions with the substrates, often through non-covalent forces like hydrogen bonding. beilstein-journals.org

In the case of butanamide-derived catalysts, the amide group can act as a hydrogen bond donor or acceptor, while the amine functionality can act as a base or form iminium ions with carbonyl compounds. The stereocenter dictates the facial selectivity of the reaction. The substituents on the nitrogen of the amide group (in this case, two methyl groups) and the alkyl chain of the butanamide backbone can be modified to tune the steric and electronic properties of the catalyst, thereby optimizing its activity and selectivity for a specific transformation. nih.gov

| Catalyst Design Principle | Role in Asymmetric Catalysis | Relevant Functional Group on Butanamide Scaffold |

| Hydrogen Bonding | Orients substrates and stabilizes transition states. | Amide N-H (if present) and carbonyl oxygen. |

| Iminium Ion Formation | Activates α,β-unsaturated aldehydes and ketones for nucleophilic attack. | Primary or secondary amine. |

| Steric Hindrance | Controls the approach of reactants to the catalytic site, influencing stereoselectivity. | Alkyl backbone and substituents on the amide nitrogen. |

| Brønsted/Lewis Basicity | The tertiary nitrogen of a quinuclidine (B89598) nucleus can serve as a base and H-bond acceptor. beilstein-journals.org | Amine functionality. |

Understanding the mechanism of a catalyzed reaction is crucial for optimizing it. For butanamide-derived organocatalysts, several mechanistic pathways are plausible depending on the reaction type.

In asymmetric Michael additions, catalysts containing amide functionalities, such as squaramides, are effective due to their ability to form dual hydrogen bonds with the substrates, bringing them into close proximity within a chiral environment. beilstein-journals.org For reactions involving aldehydes or ketones, a common mechanism involves the formation of a transient iminium ion intermediate between the amine catalyst and the carbonyl substrate. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. The stereochemistry of the catalyst directs the nucleophile to attack one face of the molecule preferentially, leading to an enantiomerically enriched product.

Another potential mechanism involves bifunctional activation, where one part of the catalyst (e.g., the amine) acts as a Lewis base to activate the nucleophile, while another part (e.g., the amide) acts as a Lewis acid or hydrogen bond donor to activate the electrophile. This cooperative action is a hallmark of many highly effective organocatalysts. beilstein-journals.org In metal-catalyzed reactions, the amide can also act as a ligand, coordinating to a metal center and creating a chiral catalytic complex that governs the stereoselectivity of the transformation. mdpi.com

| Mechanistic Step | Description | Key Catalyst Feature |

| Iminium Ion Formation | The amine catalyst condenses with a carbonyl substrate to form a chiral iminium ion, activating the substrate. | Primary/Secondary Amine |

| Hydrogen Bond Activation | The catalyst uses hydrogen bonding to activate and orient the substrates in the transition state. | Amide Group |

| Bifunctional Catalysis | Different functional groups on the catalyst activate the nucleophile and electrophile simultaneously. | Amine and Amide Groups |

| Metal Coordination | The amide or amine can act as a ligand for a metal, forming a chiral Lewis acid complex. | Amine/Amide Nitrogen or Oxygen |

Role as an Intermediate in Multi-Step Organic Transformations

In complex, multi-step syntheses, intermediates are the compounds formed in the steps leading up to the final product. Chiral molecules like this compound are valuable as intermediates because they introduce a key stereocenter early in a synthetic sequence. researchgate.net This stereocenter is then preserved and used to control the stereochemistry of subsequent bond-forming reactions.

For example, in the total synthesis of a natural product, this compound could be introduced in one of the initial steps. The amine and amide functionalities can then be chemically modified through a series of reactions—such as alkylation, acylation, reduction, or coupling reactions—to build up the carbon skeleton of the target molecule. The initial (R)-configuration at the second carbon acts as a stereochemical anchor throughout the synthesis, ensuring that the final product is obtained as a single, desired stereoisomer. This strategy avoids the need for difficult and often low-yielding chiral separations or resolutions at later stages of the synthesis.

Advanced Analytical Methodologies for 2r 2 Amino N,n Dimethylbutanamide and Its Derivatives

Advanced Spectroscopic Characterization

High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the precise structure of (2R)-2-amino-N,N-dimethylbutanamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In a typical ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and their integration values indicate the relative number of protons. For this compound, the spectrum would exhibit distinct signals for the ethyl group, the alpha-proton, the primary amine protons, and the N,N-dimethyl groups.

¹³C NMR spectroscopy provides complementary information by showing a signal for each chemically unique carbon atom. This is particularly useful for confirming the carbon backbone, including the carbonyl carbon of the amide and the chiral alpha-carbon.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR Spectroscopy

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~0.9 | Triplet (t) |

| Ethyl -CH₂- | ~1.6 | Multiplet (m) |

| Amine -NH₂ | ~1.8 | Broad Singlet (br s) |

| N,N-dimethyl -N(CH₃)₂ | ~2.9 | Singlet (s) |

¹³C NMR Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -C H₃ | ~10 |

| Ethyl -C H₂- | ~25 |

| N,N-dimethyl -N(C H₃)₂ | ~37 |

| Alpha-carbon α-C H | ~55 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Mass spectrometry is a vital analytical tool for confirming the molecular weight and elemental composition of this compound. In this technique, molecules are ionized and then sorted based on their mass-to-charge (m/z) ratio. Standard MS provides the nominal molecular weight, while High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision.

For this compound (C₆H₁₄N₂O), the expected monoisotopic mass is approximately 130.1106 g/mol . nih.gov HRMS analysis would confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other compounds with the same nominal mass. The technique is also used to assess chemical purity by detecting ions corresponding to potential impurities. Analysis of the fragmentation patterns can further corroborate the proposed structure.

Expected Mass Spectrometry Data for this compound

| Ion Type | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | ~131.1184 |

| [M]⁺ | Molecular Ion | ~130.1106 |

| [M-C₂H₅]⁺ | Loss of the ethyl group | ~101.0815 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For chiral compounds like this compound, both chiral and achiral chromatographic methods are essential for a complete purity profile.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and enantiomeric excess of amino acid derivatives.

Achiral HPLC: In this mode, typically using a reversed-phase column (e.g., C18), the chemical purity of the compound is determined. It separates this compound from any starting materials, by-products, or degradants that have different chemical properties, but it cannot separate the (R)- and (S)-enantiomers. mdpi.com

Chiral HPLC: This is the definitive method for determining the enantiomeric excess (e.e.). It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to a separation in retention time, allowing for the quantification of each enantiomer. For aminobutanamides, crown ether-based CSPs, such as CROWNPAK CR(+), have proven effective. researchgate.netresearchgate.netasianpubs.org The mobile phase often consists of an acidic aqueous solution, which facilitates the formation of transient diastereomeric complexes between the enantiomers and the CSP. researchgate.netasianpubs.org

Typical Chiral HPLC Conditions for Aminobutanamide Enantiomers

| Parameter | Condition |

|---|---|

| Column | CROWNPAK CR(+) |

| Mobile Phase | 0.05% Perchloric Acid in Water |

| Flow Rate | 0.3 mL/min |

| Temperature | 15 °C |

| Detection | UV at 200 nm |

Source: Conditions adapted from methods for 2-aminobutanamide. researchgate.netresearchgate.netasianpubs.org

Gas Chromatography (GC) is a powerful separation technique but is generally not suitable for the direct analysis of polar, non-volatile compounds like amino amides. sigmaaldrich.com To make this compound amenable to GC analysis, a derivatization step is necessary to increase its volatility and thermal stability. sigmaaldrich.commdpi.com

This typically involves reacting the primary amine group with a derivatizing agent, such as a silylating reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA), to form a less polar derivative. sigmaaldrich.com Once derivatized, GC can be used to assess the chemical purity of the compound by separating it from other volatile impurities or derivatized by-products. nih.gov Chiral GC columns can also be employed for the enantiomeric separation of these derivatives.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a suitable single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted in a specific pattern based on the arrangement of atoms in the crystal lattice.

Mathematical analysis of this diffraction pattern yields a precise three-dimensional electron density map of the molecule, from which atomic coordinates, bond lengths, and bond angles can be determined with very high precision. For a chiral molecule like this compound, this analysis provides unambiguous proof of the (R)-configuration at the stereocenter.

While a specific crystal structure for this compound is not publicly available, analysis of a closely related racemic compound, 2-amino-2,3-dimethylbutanamide, reveals key structural features. nih.govresearchgate.net In its crystal lattice, molecules are linked by intermolecular hydrogen bonds between the amine and amide groups, forming a three-dimensional network. nih.gov Such analysis provides invaluable insight into the solid-state conformation and intermolecular interactions that govern the physical properties of the material.

Information Obtained from X-ray Crystallography

| Parameter | Description |

|---|---|

| Absolute Stereochemistry | Unambiguous assignment of the R/S configuration at the chiral center. |

| Atomic Coordinates | The precise x, y, z position of every atom in the crystal unit cell. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |

| Crystal Packing | Information on how molecules are arranged in the solid state. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.